(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of scientific research. The presence of the acrylamide group further enhances its reactivity, allowing it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a similar coupling reaction or via a direct substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents would be chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions can target the acrylamide group, converting it to an amine.
Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Products may include furan-3-carboxylic acid or thiophene-2-carboxylic acid derivatives.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted derivatives of the original compound, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies in biochemistry and molecular biology. It may be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the production of polymers, coatings, and other materials that benefit from the stability and reactivity of the furan and thiophene rings.
Mechanism of Action
The mechanism by which (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-phenylpropyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(pyridin-2-yl)propyl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This combination allows for unique reactivity patterns and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-14(17,12-3-2-8-19-12)10-15-13(16)5-4-11-6-7-18-9-11/h2-9,17H,10H2,1H3,(H,15,16)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKLIPFMCMMOHY-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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